molecular formula C24H46O11 B13721471 (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)tetrahydropyran-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)tetrahydropyran-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol

Cat. No.: B13721471
M. Wt: 510.6 g/mol
InChI Key: NLEBIOOXCVAHBD-PNVGOREDSA-N
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Description

The compound (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)tetrahydropyran-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol is a complex carbohydrate derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the protection and deprotection of hydroxyl groups, glycosylation reactions, and the introduction of the dodecoxy group. The process begins with the selection of appropriate starting materials, such as monosaccharides, which are then subjected to a series of chemical transformations. These transformations include:

    Protection of Hydroxyl Groups: Protecting groups like acetyl or benzyl groups are used to selectively protect hydroxyl groups.

    Glycosylation: This step involves the formation of glycosidic bonds between sugar units. Common reagents include glycosyl donors like trichloroacetimidates and glycosyl acceptors.

    Introduction of Dodecoxy Group: The dodecoxy group is introduced through etherification reactions using reagents like dodecyl bromide.

    Deprotection: The final step involves the removal of protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using reagents like pyridinium chlorochromate (PCC).

    Reduction: Reduction of carbonyl groups back to hydroxyl groups can be achieved using reagents like sodium borohydride (NaBH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, tosylates, and mesylates under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of ethers, esters, or other substituted derivatives.

Scientific Research Applications

The compound has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and as a carbohydrate mimic.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

    Industry: Utilized in the development of novel materials and as a surfactant in various formulations.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing cellular pathways. The hydroxyl groups can form hydrogen bonds with biological targets, while the dodecoxy group may enhance membrane permeability or stability.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-methoxy-4,5-dihydroxy-2-(hydroxymethyl)tetrahydropyran-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol
  • (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-ethoxy-4,5-dihydroxy-2-(hydroxymethyl)tetrahydropyran-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol

Uniqueness

The presence of the dodecoxy group in the compound distinguishes it from other similar compounds. This long alkyl chain can influence the compound’s solubility, hydrophobicity, and interaction with biological membranes, making it unique in its applications and properties.

Properties

Molecular Formula

C24H46O11

Molecular Weight

510.6 g/mol

IUPAC Name

(2R,4R,5S)-2-[(3S,4S,6R)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C24H46O11/c1-2-3-4-5-6-7-8-9-10-11-12-32-23-21(31)19(29)22(16(14-26)34-23)35-24-20(30)18(28)17(27)15(13-25)33-24/h15-31H,2-14H2,1H3/t15?,16?,17-,18-,19+,20?,21?,22-,23-,24-/m1/s1

InChI Key

NLEBIOOXCVAHBD-PNVGOREDSA-N

Isomeric SMILES

CCCCCCCCCCCCO[C@H]1C([C@@H]([C@@H](C(O1)CO)O[C@@H]2C([C@@H]([C@@H](C(O2)CO)O)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O

Origin of Product

United States

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